molecular formula C23H18FNO5S B2916657 (3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114658-81-9

(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2916657
CAS No.: 1114658-81-9
M. Wt: 439.46
InChI Key: VOLYRRODQHFHPE-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a sophisticated small molecule building block designed for pharmaceutical research and development. This compound features a 1,4-benzothiazine core in its 1,1-dioxide form, a structure known to be of significant interest in medicinal chemistry . The molecule is further functionalized with a 4-fluorophenyl group at the benzothiazine nitrogen and a 3,4-dimethoxyphenyl methanone at the 2-position, creating a complex scaffold with potential for diverse biological interactions. Researchers can utilize this compound as a key intermediate in the synthesis of novel therapeutic agents. Its structural motifs, including the fluorophenyl and dimethoxyphenyl rings, are commonly found in compounds with various pharmacological activities. Similar 1,1-dioxide benzothiazine derivatives have been investigated in early-stage discovery for their interactions with viral targets, suggesting this compound could be a valuable probe for exploring new mechanisms of action . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. As part of our collection of unique chemicals for early discovery research, we recommend that researchers perform their own analytical characterization to confirm product identity and purity to ensure it meets the specific requirements of their experimental work.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO5S/c1-29-19-12-7-15(13-20(19)30-2)23(26)22-14-25(17-10-8-16(24)9-11-17)18-5-3-4-6-21(18)31(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLYRRODQHFHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities suggested by its structural similarities to indole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular levels.

Biological Activity

(3,4-Dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H23FNO6S, with a molecular weight of approximately 465.52 g/mol. It features a benzothiazine core known for various biological activities. The presence of methoxy and fluorine substituents enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzothiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving a related compound demonstrated a half-maximal inhibitory concentration (IC50) of less than 1 mM against several cancer cell lines, indicating potent anticancer activity .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. Compounds from the same class have shown the ability to scavenge free radicals effectively. For example, one study reported that similar benzothiazine derivatives reduced oxidative stress markers in vitro .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with the benzothiazine structure have been associated with activity against various bacterial strains. One research indicated that derivatives demonstrated significant inhibition against Gram-positive bacteria .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Scavenging Reactive Oxygen Species (ROS) : The antioxidant properties may be attributed to the ability to neutralize ROS, thereby protecting cellular integrity.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Benzothiazine DerivativeAnticancerIC50 < 1 mM against multiple cancer lines
Related CompoundAntioxidantEffective scavenging of free radicals
Benzothiazine AnalogAntimicrobialSignificant inhibition against Gram-positive bacteria

Scientific Research Applications

The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine derivative that has garnered attention for its potential use in medicinal chemistry and pharmacology. The presence of functional groups, such as methoxy and fluorophenyl moieties, can impact its biological activity.

Synthesis
The synthesis of (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves chemical reactions utilizing benzothiazine frameworks. Electrophilic aromatic substitution or other advanced synthetic methods are used to introduce fluorine and methoxy groups at specific positions on the aromatic rings.

Related Compounds and Applications
While there is no direct information about the specific applications of (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , the search results provide information on related compounds with potential applications:

  • Aminoalkyl Benzothiazepine Derivatives: A patent discusses novel aminoalkyl benzothiazepine derivatives and their uses . These compounds contain structural features similar to the target compound, suggesting they may have related applications .
  • Anticonvulsants: Research indicates that modified benzylamide compounds, particularly those with a 3-fluorophenoxymethyl group, exhibit anticonvulsant activity . This suggests that compounds with fluorophenyl groups may have therapeutic potential .
  • Antidepressants and Anxiolytics: Certain 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones, especially those with 4-chloro-, 4-fluoro-, 4-bromo-, and 3,4-dichlorobenzyl groups, have demonstrated antidepressant and antianxiety activities in mice .
  • (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: This compound can be synthesized from 1,2-dimethoxybenzene and 4-fluorobenzoyl chloride and has intermolecular C—H···O hydrogen bonds, which link molecules into chains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazin Core

Key structural analogs differ in substituents on the benzothiazin ring and the methanone group, impacting physicochemical and biological properties:

Compound Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-(4-Fluorophenyl), 2-(3,4-dimethoxyphenyl) Inferred C₂₄H₁₉FNO₅S ~450 (estimated) Hypothesized kinase/CDK inhibition N/A
[] 4-(3,4-Dimethoxyphenyl), 6-Fluoro C₂₅H₂₂FNO₇S 499.51 Higher polarity due to dual methoxy groups
[] 4-(3,4-Dimethylphenyl), 4-Chlorophenyl C₂₃H₁₈ClNO₃S 423.9 Enhanced lipophilicity (methyl groups)
[] 4-(4-Butylphenyl), Phenyl C₂₆H₂₅NO₃S 455.5 Increased hydrophobicity (butyl chain)
[] 4-(4-Chlorobenzyl), 4-Methoxyphenyl C₂₁H₁₅ClN₂O₄S 450.9 Potential sulfonyl-based bioactivity

Key Observations :

  • Electron-Donating Groups : Methoxy groups (e.g., 3,4-dimethoxyphenyl in ) enhance solubility in polar solvents but may reduce membrane permeability .
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 4-fluorophenyl in the target compound) increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Alkyl Chains : Butyl or methyl groups () improve lipophilicity, favoring blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Benzothiazin Formation : React 4-(4-fluorophenyl)-1,4-benzothiazin-3-one with sulfonating agents (e.g., SOCl₂ or H₂SO₄) to introduce the 1,1-dioxido moiety.

Methanone Coupling : Use a Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the (3,4-dimethoxyphenyl) group to the benzothiazin core.
Optimization Strategies :

  • Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and yield.
  • Temperature : Optimize between 80–120°C to avoid side reactions (e.g., demethylation of methoxy groups) .
    Monitoring : Use TLC/HPLC to track intermediates and ensure >95% purity before proceeding.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for methoxy (-OCH₃), fluorophenyl (C-F coupling), and ketone (C=O) groups. The dimethoxyphenyl ring shows distinct aromatic splitting patterns .
    • IR : Confirm sulfone (S=O, ~1300 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) stretches.
  • Crystallography :
    • X-ray Diffraction : Refine structures using SHELXL (e.g., resolve disorder in the benzothiazin ring) .
    • Challenges : Address low solubility by co-crystallizing with DMSO or using high-resolution synchrotron data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
  • Compound Purity : Degradation products (e.g., demethylated analogs) may interfere.
    Strategies :

Orthogonal Assays : Validate activity via both fluorescence-based calcium flux and radioligand binding assays.

Stability Studies : Use LC-MS to verify compound integrity under assay conditions (pH 7.4, 37°C) .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like solvent (DMSO vs. ethanol) .

Q. What computational methods are suitable for modeling its interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to GABAₐ or NMDA receptors, focusing on fluorophenyl and sulfone interactions.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes in lipid bilayers.
  • QM/MM : Calculate electronic effects of methoxy substituents on binding affinity .
    Validation : Cross-reference with mutagenesis data (e.g., alanine scanning at receptor active sites) .

Q. How can crystallographic disorder in the benzothiazin ring system be addressed during refinement?

Methodological Answer:

  • High-Resolution Data : Collect data at <1.0 Å resolution to resolve overlapping electron density.
  • SHELXL Refinement : Apply restraints (e.g., SIMU/DELU) to model thermal motion in the sulfone group.
  • Comparative Analysis : Reference analogous structures (e.g., 1,4-benzothiazine derivatives) to guide restraint parameters .

Q. What strategies mitigate degradation during biological assays under varying pH/temperature?

Methodological Answer:

  • Stabilization :
    • pH Buffers : Use HEPES (pH 7.0–7.4) to avoid ketone hydrolysis.
    • Temperature : Store stock solutions at –80°C in anhydrous DMSO.
  • Degradation Monitoring :
    • HPLC : Run stability-indicating methods (C18 column, 0.1% TFA in acetonitrile/water gradient) .
    • LC-MS : Identify degradation products (e.g., sulfonic acid derivatives) via high-resolution mass spectrometry .

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